2-(Anilinomethylene)-3-phenyl-1-indanone
Description
2-(Anilinomethylene)-3-phenyl-1-indanone (CAS: 339115-65-0) is a heterocyclic compound with the molecular formula C₂₂H₁₆FNO and a molecular weight of 329.38 g/mol . Structurally, it features an indanone core substituted with a phenyl group at position 3 and an anilinomethylene moiety at position 2. Limited toxicological data are available for this compound, necessitating caution in handling .
Properties
Molecular Formula |
C22H17NO |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(anilinomethylidene)-3-phenyl-3H-inden-1-one |
InChI |
InChI=1S/C22H17NO/c24-22-19-14-8-7-13-18(19)21(16-9-3-1-4-10-16)20(22)15-23-17-11-5-2-6-12-17/h1-15,21,23H |
InChI Key |
CTAWUMWLZOIMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CNC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Core Structure: The indanone core in the target compound provides a rigid, conjugated system, whereas the acetonitrile core in the analog offers linearity and polarizability.
Reactivity and Stability
Studies on methylene group replaceability (e.g., benzylidene vs. anilinomethylene) suggest that the anilinomethylene moiety in 2-(Anilinomethylene)-3-phenyl-1-indanone confers greater hydrolytic stability under acidic conditions compared to benzylidene-substituted analogs. This stability arises from the resonance stabilization of the aniline nitrogen, which mitigates protonation-induced cleavage . In contrast, the fluorobenzoyl group in the acetonitrile analog may enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attack.
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